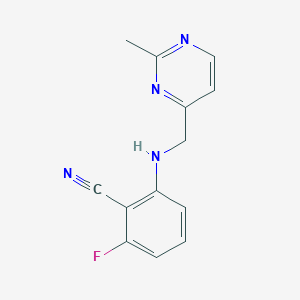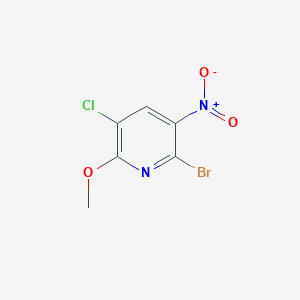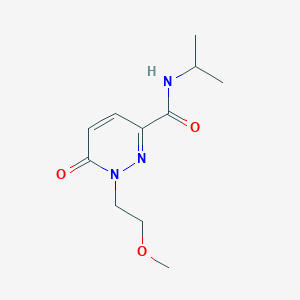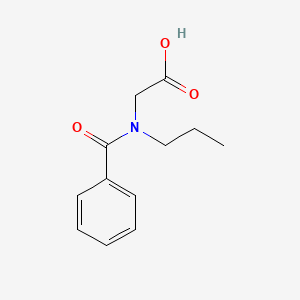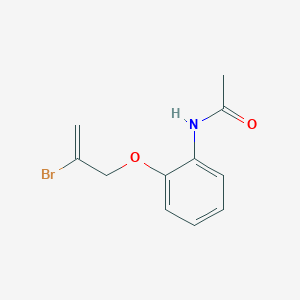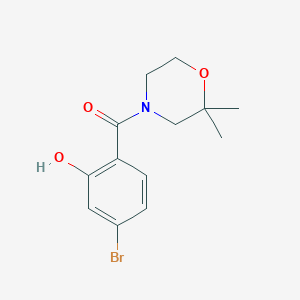
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H16BrNO3 This compound is of interest due to its unique chemical structure, which includes a brominated phenol and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,2-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-bromo-2-hydroxybenzaldehyde in a suitable solvent such as methanol.
- Adding 2,2-dimethylmorpholine to the solution.
- Introducing a catalyst, such as a Lewis acid, to facilitate the reaction.
- Stirring the mixture at a specific temperature and time to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Applications De Recherche Scientifique
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated phenol moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone.
2,2-Dimethylmorpholine: Another precursor used in the synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A compound with a similar brominated phenol structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated phenol and a morpholine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
(4-bromo-2-hydroxyphenyl)-(2,2-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2)8-15(5-6-18-13)12(17)10-4-3-9(14)7-11(10)16/h3-4,7,16H,5-6,8H2,1-2H3 |
Clé InChI |
NTMOPXORNICLGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCO1)C(=O)C2=C(C=C(C=C2)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
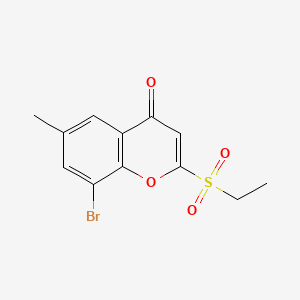
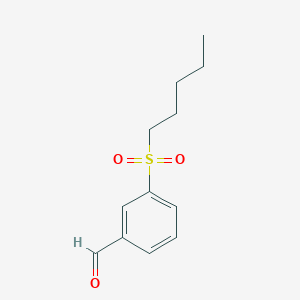
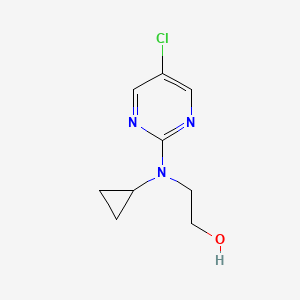
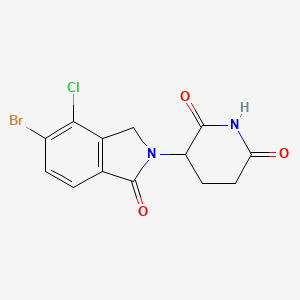

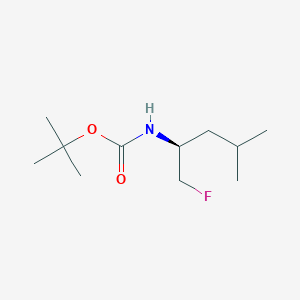
![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
